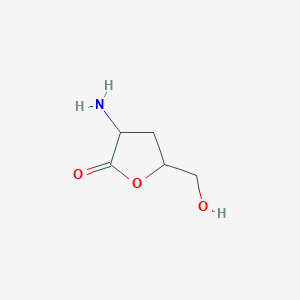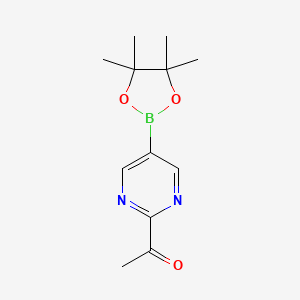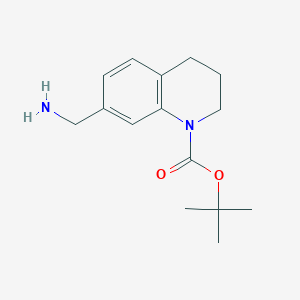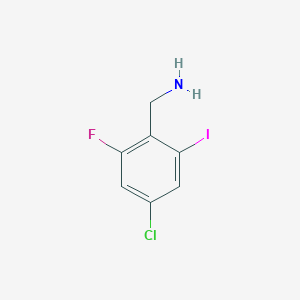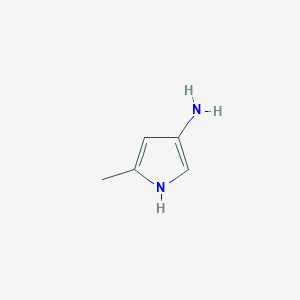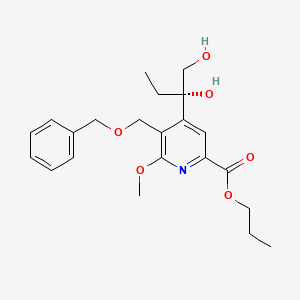
(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a benzyloxy group, a dihydroxybutan moiety, and a methoxypicolinate core. These structural elements contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate typically involves multi-step organic reactions. The process begins with the preparation of the picolinate core, followed by the introduction of the benzyloxy and dihydroxybutan groups. Common reagents used in these reactions include benzyl alcohol, propyl bromide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the benzyloxy and dihydroxybutan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features enable it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate shares similarities with other picolinate derivatives, such as methyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate and ethyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This distinct structure imparts unique chemical properties and reactivity, making it valuable for various applications.
References
Propiedades
Fórmula molecular |
C22H29NO6 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
propyl 4-[(2S)-1,2-dihydroxybutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C22H29NO6/c1-4-11-29-21(25)19-12-18(22(26,5-2)15-24)17(20(23-19)27-3)14-28-13-16-9-7-6-8-10-16/h6-10,12,24,26H,4-5,11,13-15H2,1-3H3/t22-/m1/s1 |
Clave InChI |
DTLYVEUWMPUDLW-JOCHJYFZSA-N |
SMILES isomérico |
CCCOC(=O)C1=NC(=C(C(=C1)[C@@](CC)(CO)O)COCC2=CC=CC=C2)OC |
SMILES canónico |
CCCOC(=O)C1=NC(=C(C(=C1)C(CC)(CO)O)COCC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


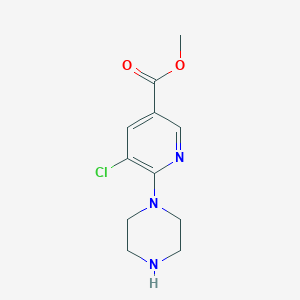
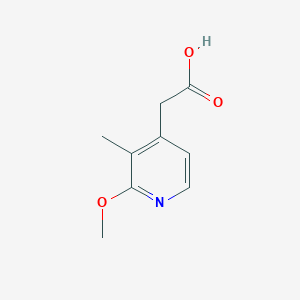
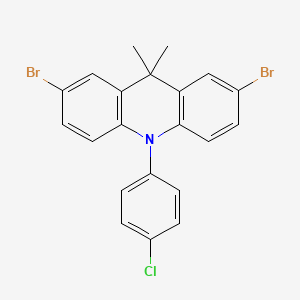
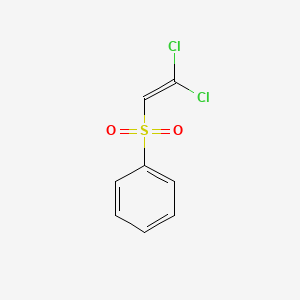
![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)


